

The Pharmacological Profile of SR 144528: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 144528-d3

Cat. No.: B15600103

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 144528 has been a cornerstone pharmacological tool for the investigation of the cannabinoid type 2 (CB2) receptor. Its high affinity and selectivity have enabled researchers to dissect the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. This technical guide provides a comprehensive overview of the pharmacological profile of SR 144528, including its binding characteristics, functional activity, and the experimental methodologies used for its characterization.

Core Pharmacological Attributes

SR 144528 is a potent and highly selective antagonist of the CB2 receptor.^{[1][2][3]} It was the first selective antagonist developed for this receptor, paving the way for a deeper understanding of the endocannabinoid system's role in immune function, inflammation, and pain.^{[2][3]} Beyond its antagonist properties, SR 144528 also exhibits inverse agonist activity, meaning it can reduce the basal, constitutive activity of the CB2 receptor.^{[4][5][6]}

Quantitative Pharmacological Data

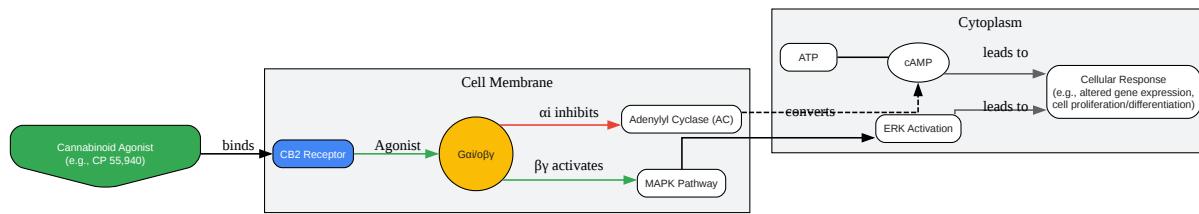
The following tables summarize the key quantitative data describing the pharmacological properties of SR 144528.

Table 1: Receptor Binding Affinity

Receptor	Radioligand	Preparation	Ki (nM)	Reference
Human CB2	[3H]-CP 55,940	CHO-hCB2 cell membranes	0.6	[1][2][3]
Rat CB2	[3H]-CP 55,940	Spleen membranes	0.6	[2][3]
Human CB1	[3H]-CP 55,940	CHO-hCB1 cell membranes	437	[7]
Rat CB1	[3H]-CP 55,940	Brain membranes	400	[2][3]

This table clearly demonstrates the high affinity of SR 144528 for the CB2 receptor and its significant selectivity over the CB1 receptor (approximately 700-fold).[2][3][7]

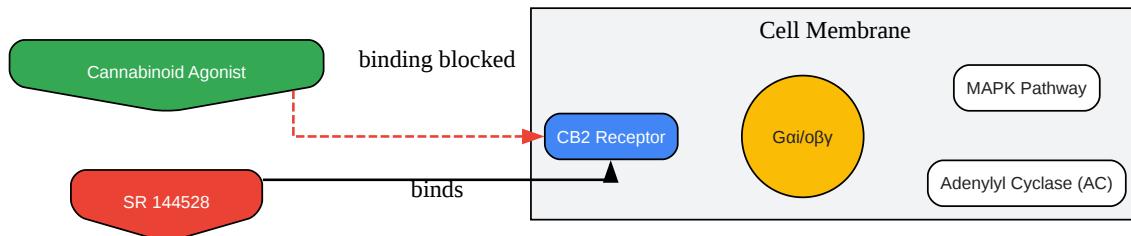
Table 2: Functional Activity


Assay	Cell Line	Agonist	Parameter	Value	Reference
Adenylyl Cyclase Inhibition	CHO-hCB2	CP 55,940	EC50 (nM)	10	[2][3]
MAP Kinase Activation	CHO-hCB2	CP 55,940	IC50 (nM)	39	[2][3]
B-cell Activation	Human Tonsillar B-cells	CP 55,940	IC50 (nM)	20	[2][3]
Adenylyl Cyclase Stimulation (Inverse Agonism)	CHO-hCB2	-	EC50 (nM)	26 ± 6	[1]

This table highlights the potent antagonist activity of SR 144528 in blocking agonist-induced signaling and its inverse agonist effect on adenylyl cyclase.

Signaling Pathways

SR 144528 modulates intracellular signaling pathways primarily by blocking the effects of CB2 receptor agonists. The CB2 receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins.

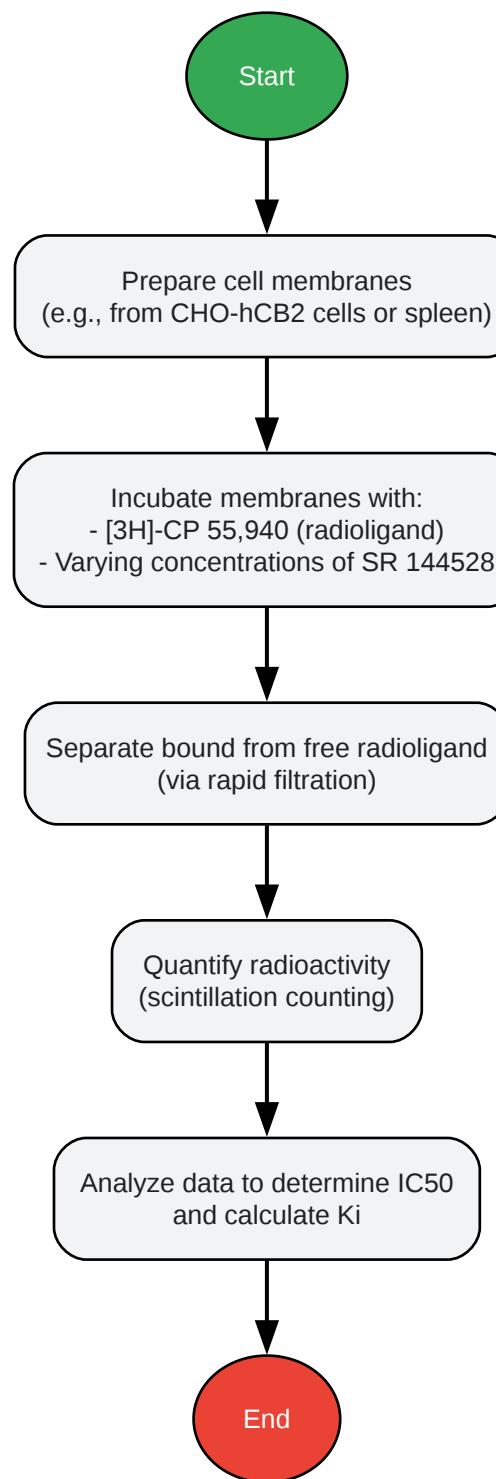

CB2 Receptor Agonist-Mediated Signaling

[Click to download full resolution via product page](#)

CB2 receptor agonist signaling pathway.

Antagonistic Action of SR 144528

[Click to download full resolution via product page](#)


Antagonistic mechanism of SR 144528.

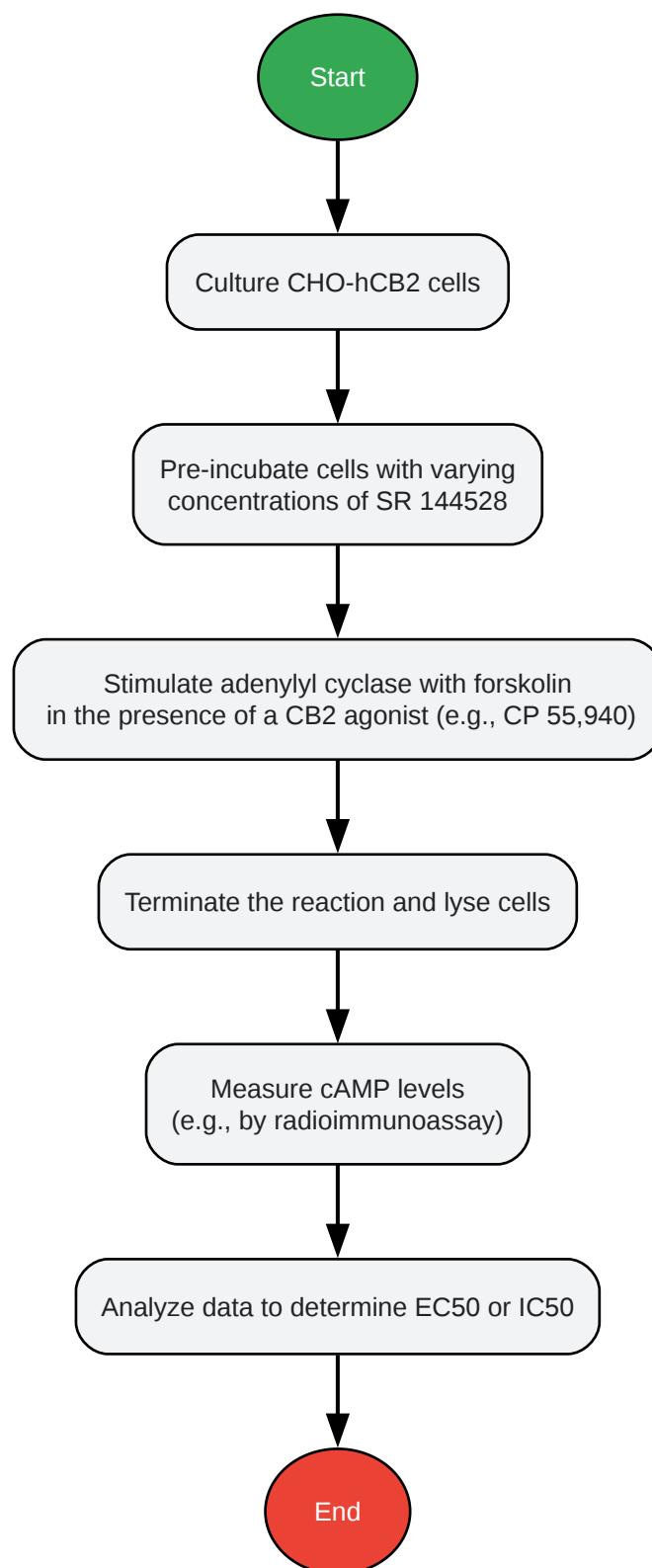
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are summaries of the key experimental protocols used to characterize SR 144528.

Radioligand Binding Assays

These assays are used to determine the binding affinity (K_i) of a compound for a specific receptor.

[Click to download full resolution via product page](#)


Workflow for radioligand binding assay.

Detailed Protocol:

- **Membrane Preparation:** Membranes from CHO cells expressing human CB1 or CB2 receptors, or from rat brain or spleen, are prepared by homogenization and centrifugation.
- **Incubation:** Membranes (10-30 µg of protein) are incubated with a fixed concentration of the radioligand [³H]-CP 55,940 (typically around 0.2 nM) and a range of concentrations of SR 144528. The incubation is carried out in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 30°C for 60-90 minutes.
- **Separation:** The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a liquid scintillation counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 1 µM CP 55,940). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of SR 144528 that inhibits 50% of the specific binding (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger.

[Click to download full resolution via product page](#)

Workflow for adenyl cyclase assay.

Detailed Protocol:

- Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured to near confluence.
- Pre-incubation: Cells are washed and pre-incubated with various concentrations of SR 144528 for a short period (e.g., 15-20 minutes) at 37°C.
- Stimulation: The cells are then stimulated with a CB2 receptor agonist (e.g., CP 55,940) in the presence of forskolin, a direct activator of adenylyl cyclase. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gi/o-coupled CB2 receptor more readily measurable.
- Termination and Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
- cAMP Measurement: The concentration of cAMP in the cell lysates is quantified, typically using a competitive radioimmunoassay or other sensitive detection methods.
- Data Analysis: The ability of SR 144528 to antagonize the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value. For inverse agonism studies, the effect of SR 144528 alone on forskolin-stimulated cAMP levels is measured to determine its EC50.

Mitogen-Activated Protein (MAP) Kinase Assay

This assay assesses the modulation of the MAP kinase signaling pathway, which is involved in cell proliferation, differentiation, and survival.

Detailed Protocol:

- Cell Culture and Serum Starvation: CHO-hCB2 cells are grown and then serum-starved for approximately 24 hours to reduce basal MAP kinase activity.
- Treatment: Cells are treated with a CB2 agonist (e.g., CP 55,940) in the presence or absence of various concentrations of SR 144528.

- Cell Lysis: After a short incubation period (e.g., 15 minutes), the cells are lysed, and the cell extracts containing the proteins are collected.
- MAP Kinase Activity Measurement: The activity of specific MAP kinases (e.g., ERK1/2) is measured. This can be done by immunoprecipitating the kinase and then performing an in vitro kinase assay using a specific substrate and radiolabeled ATP (γ -[32P]ATP). The incorporation of the radiolabel into the substrate is then quantified.
- Data Analysis: The ability of SR 144528 to inhibit the agonist-induced increase in MAP kinase activity is determined to calculate its IC₅₀ value.

Conclusion

SR 144528 is a highly potent and selective CB₂ receptor antagonist with well-characterized inverse agonist properties. Its pharmacological profile has been extensively documented through a variety of in vitro and in vivo studies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to utilize SR 144528 as a pharmacological tool to further elucidate the roles of the CB₂ receptor in health and disease. The clear quantitative data and understanding of its mechanism of action are essential for the design and interpretation of experiments in the field of cannabinoid research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 144528, the first potent and selective antagonist of the CB₂ cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]
- 6. SR 144528 | CB2 Receptors | Tocris Bioscience tocris.com
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Profile of SR 144528: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15600103#pharmacological-profile-of-sr-144528\]](https://www.benchchem.com/product/b15600103#pharmacological-profile-of-sr-144528)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com